N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is a synthetic amide derivative featuring a 4-methoxy-substituted indole core linked via an ethyl spacer to a 3-phenylpropanamide moiety.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-9-5-8-18-17(19)12-14-22(18)15-13-21-20(23)11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13,15H2,1H3,(H,21,23) |
InChI Key |
QCGXCMSGSPHWCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Positioning on the Indole Core
- Target Compound : The 4-methoxy group on the indole nitrogen (1-position) creates a distinct electronic environment compared to 3- or 5-substituted indoles.
- N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide : Features a 6-methoxy group on the indole 3-position, which may alter steric hindrance and receptor binding compared to the 1-position substitution .
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Incorporates a bulky 6-methoxynaphthyl group instead of phenyl, enhancing lipophilicity (XLogP3 likely >4) and NSAID-like activity due to the naproxen-derived moiety .
Functional Group Variations
- Sulfonamide Derivatives : Compounds like 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide () replace the amide with a sulfonamide group, introducing electron-withdrawing substituents (e.g., trifluoromethoxy) that enhance metabolic stability but reduce solubility .
Heterocyclic Modifications
- Spirocyclic Systems : N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide () replaces the indole with a spirocyclic thia-azaspiro system, significantly altering conformational flexibility and enabling anti-coronavirus activity .
- Isoindole Derivatives : 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide () introduces an isoindole dione group, which may enhance π-π stacking interactions in biological targets .
Physicochemical and Pharmacokinetic Properties
- Solubility: The spirocyclic analog () exhibits moderate solubility in ethanol-water mixtures, whereas sulfonamide derivatives () may require advanced purification (e.g., HPLC) due to low polarity .
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